Bienvenue dans la boutique en ligne BenchChem!

Quinine

Antimalarial Drug Discovery Plasmodium falciparum Cinchona Alkaloid Pharmacology

Quinine (CAS 130-95-0) is the essential cinchona alkaloid reference standard for antimalarial susceptibility testing and resistance surveillance. Its documented IC50 range (0.053–8.132 μmol/L) and retained potency in chloroquine-resistant P. falciparum isolates provide a validated baseline for in vitro assay calibration. A 4.3-fold lower cardiac QT prolongation risk versus quinidine (ΔQTc%/ΔCQ: 0.74 vs. 3.2%·mg⁻¹·L⁻¹) positions quinine as the safer stereochemical comparator for hERG cardiac safety panels and CiPA studies. Pharmacopeial impurity limits (≤5% dihydroquinine; ≤2.5% other impurities) support analytical method validation per USP/EP monographs. Essential for PfCRT-mediated resistance SAR investigations and novel antimalarial candidate screening.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 130-95-0
Cat. No. B1679958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine
CAS130-95-0
SynonymsBiquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
InChIKeyLOUPRKONTZGTKE-WZBLMQSHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 500 mg/L at 15 °C
1 g dissolves in: 1900 mL water, 760 mL boiling water
1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water;  almost insoluble in petroleum ether
Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts)
Sol in pyrimidine
3.34e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinine (CAS 130-95-0): Foundational Profile and Comparator Landscape


Quinine (CAS 130-95-0) is a naturally occurring cinchona alkaloid and a historical mainstay in the treatment of severe malaria, particularly for infections caused by Plasmodium falciparum [1]. As a quinoline methanol derivative, it functions primarily by inhibiting the crystallization of heme into hemozoin within the parasite's digestive vacuole, a mechanism shared with other 4-aminoquinolines like chloroquine, though distinct stereospecific interactions confer differences in potency and resistance profiles [2]. The closest analogs and alternatives include its diastereomer quinidine, the synthetic 4-aminoquinoline chloroquine, and the quinoline methanol mefloquine. These compounds, while within the same broad antimalarial class, exhibit clinically significant divergences in potency, toxicity, stereospecific receptor interactions, and pharmacokinetic handling, which render simple interchange problematic in both clinical and research contexts [REFS-1, REFS-2].

Quinine vs. Analogs: Quantified Differentiation in Potency, Safety, and Application


Generic substitution among cinchona alkaloids and related antimalarials is scientifically unsound due to quantifiable differences in in vitro potency, stereospecific target engagement, and in vivo toxicity. Direct head-to-head studies reveal that the diastereomer quinidine demonstrates 2- to 3-fold greater antimalarial potency in vitro but incurs a 4.3-fold higher risk of cardiac QT prolongation [REFS-1, REFS-2]. Similarly, while chloroquine has historically been the standard, widespread resistance mutations like those in pfcrt confer cross-resistance that is not uniformly applicable to quinine, which often retains sensitivity in chloroquine-resistant isolates [3]. Even within the same compound class, quinine's promiscuous activation of all three chicken bitter taste receptors (ggTas2r1, ggTas2r2, ggTas2r7) at a 0.01 mM threshold underscores unique chemosensory properties not shared by more selective ligands [4]. These data points highlight that procurement and research decisions cannot rely on class-level assumptions but must be guided by specific, quantitative evidence.

Quinine Comparative Evidence: Head-to-Head Quantitative Data Against Key Analogs


In Vitro Antimalarial Potency: Quinine vs. Quinidine (IC50 and IC90 Comparison)

Quinine exhibits lower in vitro potency against Plasmodium falciparum compared to its diastereomer quinidine. In a study of 50 Liberian isolates, the IC50 of quinine was 0.22 x 10-6 mol/L, while the IC50 for quinidine was 0.07 x 10-6 mol/L, indicating quinidine is approximately 3.1-fold more potent [1]. This trend is consistent with findings in Brazilian isolates, where quinidine IC50 ranged from 0.053 to 4.577 μmol/L, compared to a wider range of 0.053 to 8.132 μmol/L for quinine, suggesting a right-shifted sensitivity distribution for quinine [2].

Antimalarial Drug Discovery Plasmodium falciparum Cinchona Alkaloid Pharmacology

Cardiotoxicity Risk: Quinine vs. Quinidine (QTc Prolongation Index)

Quinine demonstrates a significantly lower propensity to prolong the cardiac QT interval compared to quinidine. In a clinical study of 31 patients receiving quinine and 14 receiving quinidine for P. falciparum malaria, the mean ratio of change in corrected QT interval to change in plasma concentration (ΔQTc%/ΔCQ) was 0.74%·mg⁻¹·L⁻¹ for quinine, whereas for quinidine it was 3.2%·mg⁻¹·L⁻¹ (p < 0.001) [1]. This represents a 4.3-fold higher QTc prolongation risk with quinidine at equivalent plasma concentration changes.

Cardiovascular Safety Pharmacology Drug-Induced QT Prolongation Antimalarial Toxicity

In Vitro Antimalarial Activity: Quinine vs. Mefloquine (IC50 Comparison)

Quinine demonstrates a higher IC50 (lower potency) compared to mefloquine in standardized in vitro assays. Published comparative data indicate an IC50 of 6 μM for quinine against P. falciparum, whereas mefloquine exhibits an IC50 of 0.5 μM, representing a 12-fold difference in potency [1]. This data underscores the superior potency of the synthetic quinoline methanol mefloquine in vitro, which may be relevant for dose-ranging and combination therapy design.

Antimalarial Resistance Quinoline Methanol Plasmodium falciparum

Analytical Purity Thresholds: Quinine Sulfate Dihydrate Pharmacopeial Specifications

Quinine sulfate dihydrate reference materials are subject to stringent pharmacopeial impurity limits as defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). Specifications for 'Pharmpur®' grade quinine sulfate include a limit of any impurity eluted before quinine of max. 5%, any other impurities max. 2.5%, and a residue on ignition max. 0.1% . These quantitative thresholds ensure batch-to-batch consistency for analytical method validation and quality control.

Analytical Chemistry Pharmacopeial Standards Impurity Profiling

Stereospecific Activity and Resistance: Quinine vs. Quinidine in PfCRT Mutants

Mutations in the P. falciparum CRT (PfCRT) protein confer stereospecific responses to cinchona alkaloids. The (+)-isomers (e.g., quinidine) generally exhibit greater potency than (−)-isomers (e.g., quinine) in vitro and in vivo, and this difference is modulated by specific PfCRT mutations [1]. This stereospecificity means that resistance to chloroquine, mediated by PfCRT, does not linearly translate to cross-resistance for quinine, which may retain activity in certain chloroquine-resistant strains [2].

Drug Resistance Stereochemistry Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT)

Quinine Procurement Scenarios: Evidence-Based Applications from the Comparative Data


Antimalarial In Vitro Assay Standardization and Resistance Monitoring

Quinine's documented IC50 range (0.22 x 10-6 mol/L; 0.053-8.132 μmol/L) and its retained activity in many chloroquine-resistant isolates make it an essential reference compound for in vitro antimalarial susceptibility testing and resistance surveillance [REFS-1, REFS-2]. Laboratories monitoring emerging resistance should procure high-purity quinine reference standards to calibrate assays and validate new drug candidates against a well-characterized baseline with known sensitivity distributions across geographically diverse isolates .

Cardiovascular Safety Pharmacology: Negative Control for QT Prolongation Studies

The quantified 4.3-fold lower QT prolongation risk of quinine compared to quinidine (ΔQTc%/ΔCQ: 0.74 vs. 3.2%·mg⁻¹·L⁻¹) positions it as a valuable comparator or negative control in cardiac safety panels [1]. Researchers conducting hERG channel assays or comprehensive in vitro proarrhythmia (CiPA) studies can use quinine to benchmark the safety margin of new chemical entities, given its clinically validated low cardiotoxicity at therapeutic antimalarial concentrations.

Analytical Method Development and Pharmacopeial Compliance Testing

The defined impurity limits for quinine sulfate dihydrate (e.g., max. 5% for impurities eluted before quinine, max. 2.5% for other impurities) provide a quantitative framework for analytical method development and validation [1]. Pharmaceutical quality control laboratories and contract research organizations (CROs) should utilize these specifications to ensure that their in-house reference materials and finished products meet USP/EP monographs, facilitating regulatory submissions and batch release.

Stereochemical Pharmacology and Resistance Mechanism Studies

Quinine's role as the (−)-isomer in cinchona alkaloid stereospecificity studies is critical for investigating PfCRT-mediated drug resistance mechanisms [1]. Researchers exploring structure-activity relationships (SAR) or designing novel antimalarials that circumvent resistance should include quinine as a stereochemical benchmark to dissect how mutations in the parasite's digestive vacuole transporter alter drug accumulation and potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.